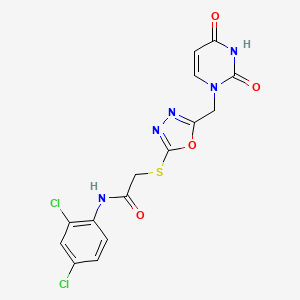![molecular formula C29H30N4O4S3 B2958572 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 449770-35-8](/img/structure/B2958572.png)
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C29H30N4O4S3 and its molecular weight is 594.76. The purity is usually 95%.
BenchChem offers high-quality N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimalarial and COVID-19 Drug Research
This compound has been investigated for its potential in antimalarial and COVID-19 drug research. A study by Fahim and Ismael (2021) explored derivatives of this compound, focusing on their antimalarial activity and their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The compounds displayed promising antimalarial activity with low cytotoxicity, making them potential candidates for further research in antimalarial and possibly COVID-19 treatments (Fahim & Ismael, 2021).
Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors
In cancer research, this class of compounds has been studied as potent and efficacious inhibitors of PI3Kα and mTOR, crucial in cancer cell growth and survival. Stec et al. (2011) investigated various derivatives, focusing on improving metabolic stability and reducing deacetylation. These findings contribute to the development of more stable and effective cancer therapeutics (Stec et al., 2011).
Synthesis and Antimicrobial Activity
The compound's derivatives have been synthesized and evaluated for their antimicrobial activities. El‐Emary, Al-muaikel, and Moustafa (2002) explored the synthesis of various heterocyclic derivatives based on this structure, indicating potential applications in developing new antimicrobial agents (El‐Emary et al., 2002).
Anti-Inflammatory Applications
Research into anti-inflammatory applications of this compound has been conducted. Chiriapkin et al. (2021) synthesized derivatives and predicted their anti-inflammatory activity using in silico methods. Their findings suggested potential use in treating inflammatory conditions (Chiriapkin et al., 2021).
Synthesis in Organic Materials
The synthesis of benzothiazoles and thiazolopyridines, prevalent in pharmaceuticals and organic materials, was studied by Qian et al. (2017). They developed a metal- and reagent-free method for synthesizing these compounds, which could have implications in material science (Qian et al., 2017).
Inhibitor of Vascular Endothelial Growth Factor Receptor-2
Borzilleri et al. (2006) explored substituted benzamides, including derivatives of this compound, as inhibitors of VEGFR-2 kinase activity. This research contributes to the development of new treatments for conditions like cancer, where VEGFR-2 plays a critical role (Borzilleri et al., 2006).
Eigenschaften
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4S3/c1-18-11-15-33(16-12-18)40(36,37)21-9-7-20(8-10-21)27(35)31-29-26(28-30-23-5-3-4-6-24(23)38-28)22-13-14-32(19(2)34)17-25(22)39-29/h3-10,18H,11-17H2,1-2H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNAYHVVENBPRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(=O)C)C5=NC6=CC=CC=C6S5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 3-methoxybenzoate](/img/structure/B2958489.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide](/img/structure/B2958490.png)
![2-Chloro-N-[[1-(2-cyclopentyloxyethyl)-5-oxopyrrolidin-3-yl]methyl]propanamide](/img/structure/B2958491.png)


![N-(4-chlorophenyl)-3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxamide](/img/structure/B2958494.png)
![1-(Benzenesulfonyl)-3-bromobicyclo[1.1.1]pentane](/img/structure/B2958495.png)


![2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2958500.png)

![1-(3,4-difluorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2958508.png)

![(E)-N-[(3-chlorophenyl)-cyanomethyl]-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide](/img/structure/B2958512.png)